7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 2,5-dimethylphenol with 4-propyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
- 2,5-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate
Uniqueness
7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C21H22O3/c1-4-5-16-11-21(22)24-20-12-18(8-9-19(16)20)23-13-17-10-14(2)6-7-15(17)3/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
LRKTYMPBMRPTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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